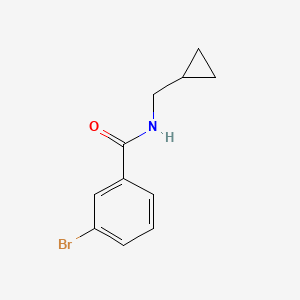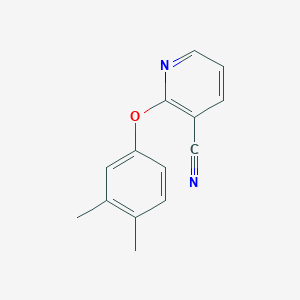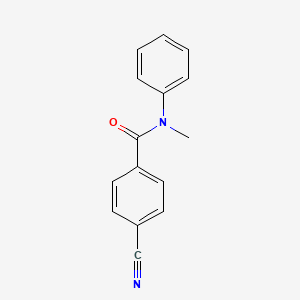
4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a benzimidazole derivative that has a fluorobenzonitrile group attached to it. The unique chemical structure of 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile makes it an attractive target for researchers interested in developing new drugs and therapeutic agents.
Wirkmechanismus
The exact mechanism of action of 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile inhibits the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cell cycle regulation and DNA replication.
Biochemical and physiological effects:
Studies have shown that 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile can induce significant changes in the biochemical and physiological processes of cancer cells. This compound has been shown to inhibit the expression of various proteins involved in cancer cell survival and proliferation, including Bcl-2, Cyclin D1, and EGFR. Additionally, 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile has been shown to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and subsequent apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile and to identify potential molecular targets for drug development. Finally, more research is needed to evaluate the safety and efficacy of this compound in vivo and to determine its potential for clinical use in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile involves a multistep process that starts with the reaction of 4-fluorobenzonitrile with sodium hydride in the presence of a suitable solvent. The resulting intermediate is then reacted with 1,2-diaminobenzene to form the benzimidazole ring. Finally, the benzimidazole intermediate is reacted with benzyl chloride to introduce the benzyl group and form the final product.
Wissenschaftliche Forschungsanwendungen
4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties.
Eigenschaften
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3/c16-13-7-11(8-17)5-6-12(13)9-19-10-18-14-3-1-2-4-15(14)19/h1-7,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKVBMXTBAREEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=C(C=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)





![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
![4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)

![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)
![4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde](/img/structure/B7469277.png)